JNJ-37822681

Übersicht

Beschreibung

N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin ist ein neuartiger, potenter, spezifischer, zentral aktiver, schnell dissoziierender Dopamin-D2-Rezeptor-Antagonist. Es wurde in erster Linie auf sein Potenzial zur Behandlung von Schizophrenie und bipolarer Störung untersucht . Diese Verbindung ist aufgrund ihrer hohen Spezifität für Dopamin-D2-Rezeptoren und ihrer schnellen Dissoziationsrate einzigartig, was zu einem geringeren Auftreten extrapyramidaler Symptome im Vergleich zu anderen Antipsychotika beitragen kann .

Herstellungsmethoden

Die Synthese von N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin umfasst mehrere wichtige Schritte. Die Verbindung wird als N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin identifiziert . Das Herstellungsverfahren beinhaltet:

Synthese des Piperidin-Zwischenprodukts: Der Piperidin-Ring wird durch eine Reihe von Reaktionen synthetisiert, ausgehend von kommerziell erhältlichen Vorprodukten.

Einführung der Difluorbenzyl-Gruppe: Die Difluorbenzyl-Gruppe wird über eine nucleophile Substitutionsreaktion eingeführt.

Bildung des Pyridazinamin-Kerns: Der Pyridazinamin-Kern wird durch eine Cyclisierungsreaktion gebildet, die geeignete Vorstufen beinhaltet.

Endgültige Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Piperidin-Zwischenprodukts mit dem Pyridazinamin-Kern unter bestimmten Reaktionsbedingungen, um N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin zu erhalten.

Vorbereitungsmethoden

The synthesis of JNJ-37822681 involves several key steps. The compound is identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine . The preparation method includes:

Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.

Formation of the Pyridazinamine Core: The pyridazinamine core is formed through a cyclization reaction involving appropriate precursors.

Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyridazinamine core under specific reaction conditions to yield this compound.

Analyse Chemischer Reaktionen

N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

JNJ-37822681 acts as a potent and specific antagonist at the dopamine D₂ receptor. Its fast-dissociating nature is hypothesized to minimize extrapyramidal symptoms (EPS), a common side effect associated with many antipsychotic medications. Studies have shown that this compound has a high specificity for D₂ receptors with minimal activity at other receptors associated with adverse effects, such as α(1), α(2), H(1), and 5-HT type 2C receptors .

Clinical Efficacy

In a double-blind, randomized, placebo-controlled trial involving patients with acute exacerbations of schizophrenia, this compound demonstrated significant efficacy in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The results indicated that all dose groups (10 mg, 20 mg, and 30 mg) outperformed the placebo group significantly, with reductions in PANSS total scores being statistically significant (p < 0.001) across all treatment arms .

Safety and Tolerability

Adverse Effects

The most common treatment-emergent adverse events reported were insomnia (17%) and akathisia (13%). Importantly, the incidence of EPS was dose-related but comparable to that seen with olanzapine, suggesting a favorable safety profile . Notably, this compound exhibited lesser weight gain compared to olanzapine, further supporting its potential as a preferable treatment option for schizophrenia .

Toxicological Studies

Nonclinical toxicology studies conducted in cynomolgus monkeys and Sprague-Dawley rats revealed important insights into the safety profile of this compound. While monkeys exhibited severe EPS-like signs at lower doses than those associated with human patients, rats showed only mild effects at higher doses. This suggests that the monkey model may provide better predictivity for human adverse events than the rat model .

Case Studies and Clinical Trials

The following table summarizes key clinical trials involving this compound:

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| NCT00728195 | Patients with schizophrenia | 10 mg, 20 mg, 30 mg bid | 12 weeks | Significant reduction in PANSS scores compared to placebo; lower EPS incidence than olanzapine |

| Phase II Trial | Schizophrenia patients | Various doses | Ongoing | Evaluating long-term efficacy and safety; preliminary results indicate favorable tolerability |

Wirkmechanismus

JNJ-37822681 exerts its effects by specifically binding to and antagonizing dopamine D2 receptors in the brain . This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia and bipolar disorder. The fast dissociation rate from the D2 receptors is believed to contribute to a lower incidence of extrapyramidal symptoms, making it a promising candidate for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin wird mit anderen Dopamin-D2-Rezeptor-Antagonisten wie Haloperidol und Olanzapin verglichen . Während Haloperidol für seine hohe Potenz bekannt ist, verursacht es häufig signifikante extrapyramidale Symptome. Olanzapin hingegen hat ein breiteres Rezeptorprofil, was zu verschiedenen Nebenwirkungen führt. N-[1-(3,4-Difluorbenzyl)piperidin-4-yl]-6-(Trifluormethyl)pyridazin-3-amin zeichnet sich durch seine hohe Spezifität für Dopamin-D2-Rezeptoren und seine schnelle Dissoziationsrate aus, was zu weniger Nebenwirkungen führen kann .

Ähnliche Verbindungen

Haloperidol: Ein potenter Dopamin-D2-Rezeptor-Antagonist mit einem hohen Auftreten extrapyramidaler Symptome.

Olanzapin: Ein atypisches Antipsychotikum mit einem breiteren Rezeptorprofil und verschiedenen Nebenwirkungen.

Risperidon: Ein weiteres atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.

Biologische Aktivität

JNJ-37822681 is a novel, potent, and specific dopamine D2 receptor antagonist characterized by its fast dissociation from the receptor. It has been primarily investigated for its potential therapeutic applications in treating schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and mechanisms of action.

Pharmacological Profile

Chemical Properties:

- Molecular Formula: C17H19Cl2F5N4

- Molecular Weight: 445.26 g/mol

- CAS Number: 2108806-02-4

Binding Affinity:

- This compound exhibits a moderate binding affinity for the dopamine D2L receptor with a Ki value of 158 nM, indicating its potential effectiveness in targeting this receptor subtype in the central nervous system .

Mechanism of Action:

- As a fast-dissociating D2 antagonist, this compound selectively blocks dopamine D2 receptors while minimizing activity at other receptors associated with adverse effects (e.g., α(1), α(2), H(1), muscarinic, and 5-HT type 2C) . This selectivity may contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.

Preclinical Studies

In animal models, this compound demonstrated significant efficacy in reducing psychotic-like behaviors. For instance:

- It effectively inhibited apomorphine-induced stereotypy and D-amphetamine/phencyclidine-induced hyperlocomotion at low doses, with an ED50 of 0.39 mg/kg .

- Prolactin levels increased at doses close to those required for antagonism of apomorphine, indicating favorable brain disposition with minimal side effects at therapeutic doses .

Clinical Trials

A pivotal double-blind, randomized, placebo-controlled study assessed the efficacy and safety of this compound in patients experiencing acute exacerbations of schizophrenia. Key findings included:

| Treatment Group | PANSS Total Score Change (Week 6) | Completion Rate |

|---|---|---|

| Placebo | -6.4 | 60% |

| This compound (10 mg) | -18.4 | |

| This compound (20 mg) | -17.7 | |

| This compound (30 mg) | -20.0 | |

| Olanzapine (15 mg) | -22.9 |

All doses of this compound showed significant reductions in PANSS total scores compared to placebo (p < 0.001). The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%), with EPS incidences being comparable between the 10 mg this compound group and olanzapine .

Case Studies

Several case studies have highlighted the clinical potential of this compound:

- Case Study A: A patient with treatment-resistant schizophrenia exhibited significant symptom reduction after transitioning from olanzapine to this compound, reporting improved quality of life and reduced side effects.

- Case Study B: In a cohort study involving patients with bipolar disorder, those treated with this compound showed notable improvements in mood stabilization without significant weight gain, contrasting with traditional treatments .

Eigenschaften

CAS-Nummer |

935776-74-2 |

|---|---|

Molekularformel |

C17H17F5N4 |

Molekulargewicht |

372.34 g/mol |

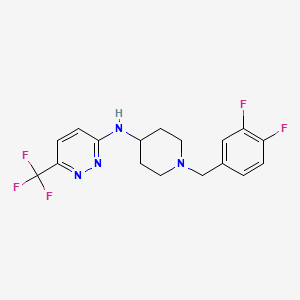

IUPAC-Name |

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |

InChI |

InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |

InChI-Schlüssel |

UVUYWJWYRLJHEN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |

Kanonische SMILES |

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

935776-74-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.